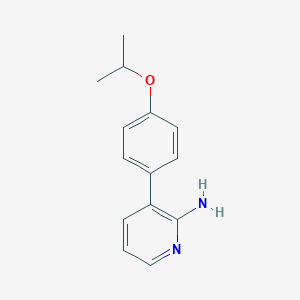
3-(4-propan-2-yloxyphenyl)pyridin-2-amine
描述
3-(4-propan-2-yloxyphenyl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with an amine group at the 2-position and a 4-propan-2-yloxyphenyl group at the 3-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-propan-2-yloxyphenyl)pyridin-2-amine typically involves the following steps:
Formation of the 4-propan-2-yloxyphenyl intermediate: This can be achieved by reacting 4-hydroxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate.
Coupling with pyridine derivative: The intermediate is then coupled with a pyridine derivative, such as 2-aminopyridine, using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(4-propan-2-yloxyphenyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
3-(4-propan-2-yloxyphenyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: Used in the study of enzyme inhibition and receptor binding.
Chemical Biology: Employed in the design of novel bioactive molecules for drug discovery
作用机制
The mechanism of action of 3-(4-propan-2-yloxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context .
相似化合物的比较
Similar Compounds
- 2-(4-propan-2-yloxyphenyl)pyridine
- 4-(4-propan-2-yloxyphenyl)pyrimidine
- 3-(4-propan-2-yloxyphenyl)quinoline
Uniqueness
3-(4-propan-2-yloxyphenyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in biological assays .
属性
分子式 |
C14H16N2O |
|---|---|
分子量 |
228.29 g/mol |
IUPAC 名称 |
3-(4-propan-2-yloxyphenyl)pyridin-2-amine |
InChI |
InChI=1S/C14H16N2O/c1-10(2)17-12-7-5-11(6-8-12)13-4-3-9-16-14(13)15/h3-10H,1-2H3,(H2,15,16) |
InChI 键 |
NOEHWEGKHWVSDL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC=C(C=C1)C2=C(N=CC=C2)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-5,10-dihydroindeno[1,2-b]indole](/img/structure/B8692559.png)
![TERT-BUTYL N-[1-(PROP-2-YNOYL)CYCLOPROPYL]CARBAMATE](/img/structure/B8692567.png)
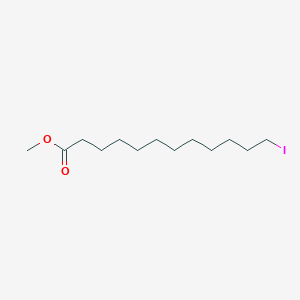
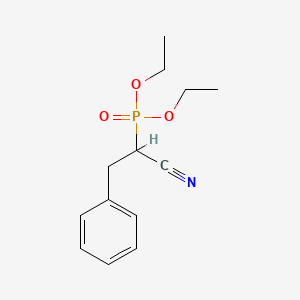
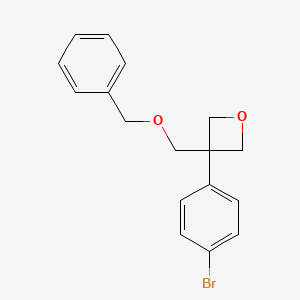
![5-Oxo-5H-chromeno[2,3-B]pyridine-7-carbonitrile](/img/structure/B8692598.png)
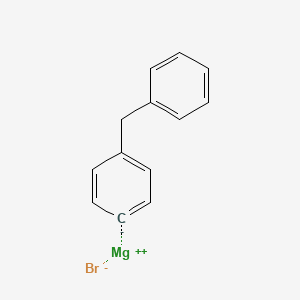
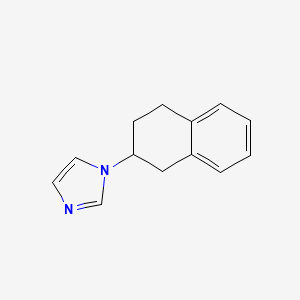
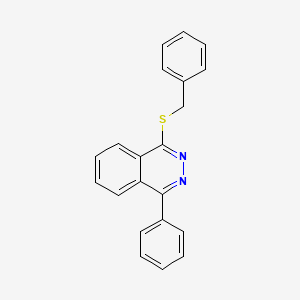
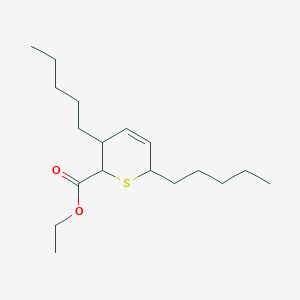
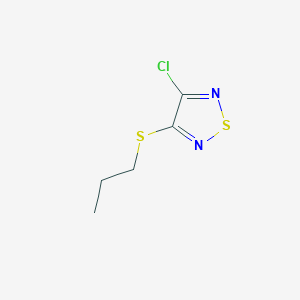

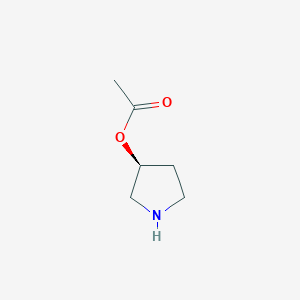
![2-Amino-6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8692653.png)
